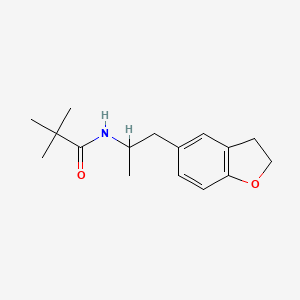![molecular formula C15H15NO2 B2811042 3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one CAS No. 2241129-05-3](/img/structure/B2811042.png)
3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of the compound can be determined using techniques such as 2D NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C), and HMBC (1H-13C) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds suggest that they have a density of around 1.4±0.1 g/cm3 . The boiling point is approximately 626.9±65.0 °C at 760 mmHg . The compound has a molar refractivity of 110.8±0.5 cm3 .Aplicaciones Científicas De Investigación
Tandem Carbolithiation/Cyclization
- Application : A study by Robinson, Cronin, and Jones (1997) presented a novel route to cyclobutane derivatives through a reaction involving 2-(3-phenyl-2-propen-1-yl) oxazolines. This process results in the formation of cyclobutane rings via a tandem carbolithiation/cyclization sequence, offering new synthetic pathways for compounds related to "3-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one" (Robinson, Cronin, & Jones, 1997).
Synthesis of Oxazine Derivatives
- Application : In a study by Figueroa‐Valverde et al. (2014), the synthesis of oxazine derivatives, including those resembling the cyclobutanone structure, was achieved using various strategies. These methods highlighted good yields, simplicity, and cost-effectiveness, relevant for compounds related to "this compound" (Figueroa‐Valverde et al., 2014).
Formation of 1,2-Dihydroazocines
- Application : Acheson, Paglietti, and Tasker (1974) investigated the formation of 1,2-dihydroazocines from 1,2-dihydropyridines, a process involving intermediate stages that relate to the chemical structure of interest. This research contributes to the understanding of reactions and intermediate formations similar to "this compound" (Acheson, Paglietti, & Tasker, 1974).
Metal-Free Photocycloaddition
- Application : García-Montero et al. (2017) reported a metal-free [2 + 2]-photocycloaddition of oxazolones, leading to the formation of 1,3-diaminotruxillic cyclobutane derivatives. This research is significant for understanding the photocycloaddition reactions of structures similar to the compound (García-Montero et al., 2017).
Antimycobacterial Activity
- Application : Sriram et al. (2007) synthesized and evaluated the antimycobacterial activities of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds. This study is particularly relevant for the pharmacological potential of compounds structurally related to "this compound" (Sriram et al., 2007).
Propiedades
IUPAC Name |
3-[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-9-15(10(2)18-16-9)12-5-3-4-11(6-12)13-7-14(17)8-13/h3-6,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWXCCGNBLWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CC=C2)C3CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)
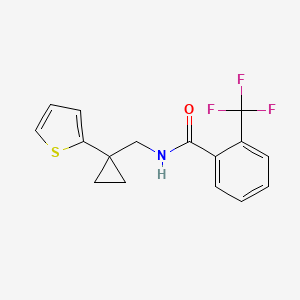
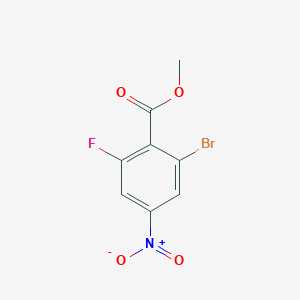
![3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2810967.png)
![4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2810968.png)
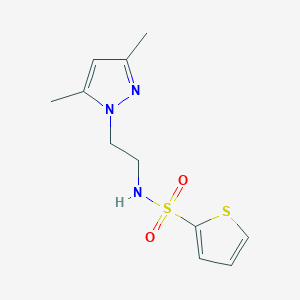

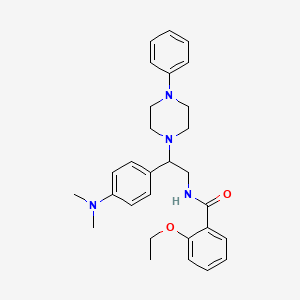
![3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2810973.png)
![4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2810975.png)
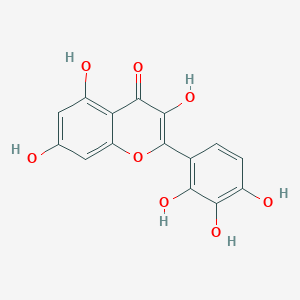
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2810979.png)
